4-Cyano-1-methylpyridinium iodide
CAS No.: 1194-04-3
Cat. No.: VC20946198
Molecular Formula: C7H7IN2
Molecular Weight: 246.05 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1194-04-3 |
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Molecular Formula | C7H7IN2 |
Molecular Weight | 246.05 g/mol |
IUPAC Name | 1-methylpyridin-1-ium-4-carbonitrile;iodide |
Standard InChI | InChI=1S/C7H7N2.HI/c1-9-4-2-7(6-8)3-5-9;/h2-5H,1H3;1H/q+1;/p-1 |
Standard InChI Key | HQYMOWHFGSCKGU-UHFFFAOYSA-M |
SMILES | C[N+]1=CC=C(C=C1)C#N.[I-] |
Canonical SMILES | C[N+]1=CC=C(C=C1)C#N.[I-] |
Chemical and Physical Properties
4-Cyano-1-methylpyridinium iodide is a pyridinium salt with the molecular formula C₇H₇IN₂ and a molecular weight of 246.05 g/mol . The compound is registered under the CAS number 1194-04-3 . Its structure consists of a positively charged pyridinium ring with a methyl group at the nitrogen position (N-1) and a cyano group (-CN) at the para position (C-4), balanced by an iodide counterion.
Basic Chemical Information
The following table summarizes the key chemical properties of 4-Cyano-1-methylpyridinium iodide:
Property | Value |
---|---|
Molecular Formula | C₇H₇IN₂ |
Molecular Weight | 246.05 g/mol |
CAS Number | 1194-04-3 |
IUPAC Name | 1-methylpyridin-1-ium-4-carbonitrile,iodide |
Exact Mass | 245.96500 |
Polar Surface Area (PSA) | 27.67000 |
This compound features a cyano group at position 4 of the pyridinium ring, which significantly influences its electronic properties due to the electron-withdrawing nature of this substituent . The presence of the cyano group enhances the electrophilicity of the pyridinium ring, contributing to its reactivity and potential applications.
Structural Characteristics
The structural properties of 4-Cyano-1-methylpyridinium iodide have been thoroughly investigated using single-crystal X-ray diffraction techniques, revealing important insights into its molecular arrangement and intermolecular interactions.
Molecular Interactions
The crystal packing of 4-Cyano-1-methylpyridinium iodide is stabilized by several types of non-covalent interactions:
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Weak pairwise C2—H2⋯N2 hydrogen bonds form the basis for the cation dimers .
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C1—H1B⋯N2 interactions between adjacent dimers generate layers parallel to the (101) plane .
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C—H⋯I interactions involving the remaining hydrogen atoms both reinforce the layer structure and connect the layers into a three-dimensional network .
An interesting feature of this compound is that each iodide anion interacts with five C—H groups, which differs from the related compound 3-cyano-1-methylpyridinium iodide where each iodide ion interacts with only three C—H groups . This difference may reflect the more linear shape of the 4-cyano-1-methylpyridinium cation compared to its 3-cyano isomer .
Synthesis Methods
The synthesis of 4-Cyano-1-methylpyridinium iodide typically involves the quaternization of 4-cyanopyridine with an alkylating agent, specifically iodomethane (methyl iodide).
Laboratory Synthesis
A documented synthetic procedure involves dissolving 4-cyanopyridine (10.55 g) in benzene (40 ml), followed by the slow addition of iodomethane (9.5 ml) with stirring . The resulting solution is refluxed for 75 minutes, after which a yellow solid is collected by vacuum filtration . Single crystals suitable for X-ray diffraction analysis can be obtained by adding ethanol to the supernatant (approximately 2:1 benzene:ethanol ratio), allowing for crystal growth overnight .
This synthetic approach is relatively straightforward and provides a high-quality product that can be used for various applications and further research. The crystallization step is particularly important for obtaining pure samples suitable for structural analysis.
Applications and Research Findings
4-Cyano-1-methylpyridinium iodide has been investigated for various applications, particularly in the fields of supramolecular chemistry and potential antimicrobial activity.
Supramolecular Chemistry
One of the most notable applications of 4-Cyano-1-methylpyridinium iodide is in the field of supramolecular chemistry, particularly in the synthesis of cocrystals. Research has focused on creating supramolecular cocrystals derived from 4-cyano-1-methylpyridinium iodide and 18-crown-6 .
These cocrystals were synthesized using a solvent evaporation technique and characterized through various analytical methods . X-ray diffraction analysis confirmed that these cocrystals pack in a triclinic system with a centrosymmetric space group (P1̄) . The resulting structures feature unique molecular configurations supported by hydrogen bonding and ion-dipole interactions .
Further characterization of these cocrystals revealed:
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A direct band gap energy of 2.36 eV, as determined by diffuse reflectance spectral measurements .
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Thermal stability properties evaluated through thermogravimetric analysis across varying temperatures .
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Elemental composition and surface morphology analyzed using EDS (Energy-Dispersive X-ray Spectroscopy) and SEM (Scanning Electron Microscopy) .
This research demonstrates the potential of 4-Cyano-1-methylpyridinium iodide as a building block for creating more complex supramolecular structures with potential applications in materials science.
Comparison with Related Compounds
4-Cyano-1-methylpyridinium iodide belongs to a family of cyano-substituted pyridinium salts. Comparative analysis with related compounds provides insights into structure-property relationships within this class of compounds.
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